molecular formula C9H14F3NO B12292473 [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B12292473
M. Wt: 209.21 g/mol
InChI Key: XPLYOMPZNQZMDF-HTQZYQBOSA-N
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Description

[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled environment to ensure the stability of the intermediates and the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Chemistry

In chemistry, [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology

The compound’s trifluoromethyl group enhances its metabolic stability, making it a potential candidate for biological studies. It can be used to investigate the effects of fluorinated compounds on biological systems and their potential therapeutic applications .

Medicine

In medicine, the compound’s stability and bioavailability make it a promising candidate for drug development. It can be used to design new pharmaceuticals with improved pharmacokinetic properties .

Industry

Industrially, this compound is used in the production of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol apart is its specific structure, which combines the trifluoromethyl group with a hexahydropyrrolizin ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

[(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)7-4-8(6-14)2-1-3-13(8)5-7/h7,14H,1-6H2/t7-,8-/m1/s1

InChI Key

XPLYOMPZNQZMDF-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H](CN2C1)C(F)(F)F)CO

Canonical SMILES

C1CC2(CC(CN2C1)C(F)(F)F)CO

Origin of Product

United States

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